molecular formula C15H16ClN3O6S B12699119 Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) CAS No. 111910-28-2

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt)

Cat. No.: B12699119
CAS No.: 111910-28-2
M. Wt: 401.8 g/mol
InChI Key: AZLUQZFCMSSYLP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) is a complex organic compound with the molecular formula C14H12ClN3O3. This compound is known for its unique chemical structure, which includes a benzoic acid moiety, an aminoiminomethyl group, and a 3-chloro-5-hydroxyphenyl ester. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the aminoiminomethyl group. The final step involves the esterification of the 3-chloro-5-hydroxyphenyl group with the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the desired product’s yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and used in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid derivatives
  • Aminoiminomethyl-substituted compounds
  • Chloro-hydroxyphenyl esters

Uniqueness

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester, monomethanesulfonate (salt) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

111910-28-2

Molecular Formula

C15H16ClN3O6S

Molecular Weight

401.8 g/mol

IUPAC Name

(3-chloro-5-hydroxyphenyl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid

InChI

InChI=1S/C14H12ClN3O3.CH4O3S/c15-9-5-11(19)7-12(6-9)21-13(20)8-1-3-10(4-2-8)18-14(16)17;1-5(2,3)4/h1-7,19H,(H4,16,17,18);1H3,(H,2,3,4)

InChI Key

AZLUQZFCMSSYLP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC(=CC(=C2)O)Cl)N=C(N)N

Origin of Product

United States

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